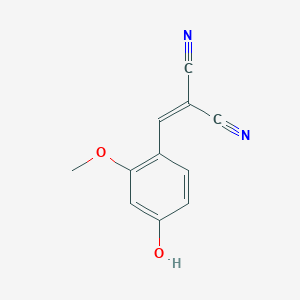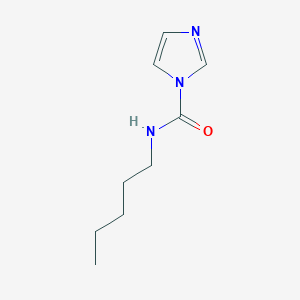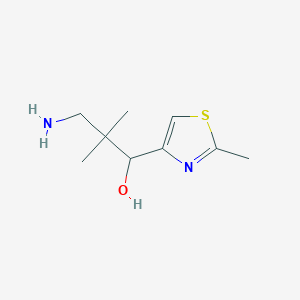
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2,2-Dimethyl-1-propanol
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanol
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-11-7(4-13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3 |
InChI Key |
FDGCMRAJAOMOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)

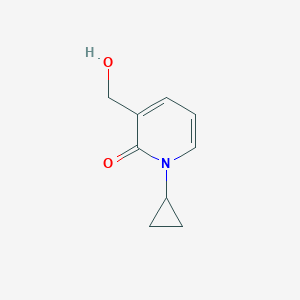
![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)
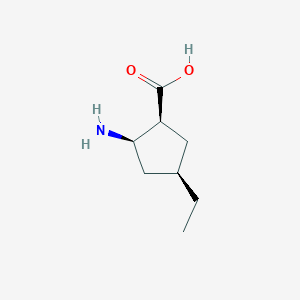
phosphanium iodide](/img/structure/B13153147.png)

